

# Physical and chemical properties of 4-Bromo-2-(methylsulfonyl)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | 4-Bromo-2-(methylsulfonyl)benzaldehyde |
| Cat. No.:      | B1271991                               |

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-(methylsulfonyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2-(methylsulfonyl)benzaldehyde**, a versatile intermediate in organic synthesis. The document details its structural characteristics, physicochemical data, reactivity profile, and proposed experimental protocols for its synthesis and analysis.

## Core Compound Information

**4-Bromo-2-(methylsulfonyl)benzaldehyde** is a substituted aromatic aldehyde featuring a bromine atom and a methylsulfonyl group attached to the benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science.

## Physicochemical Properties

The key physical and chemical identifiers for **4-Bromo-2-(methylsulfonyl)benzaldehyde** are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property          | Value                                                                                                 | Reference(s)                                                |
|-------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 849035-77-4                                                                                           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub> S                                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 263.11 g/mol                                                                                          | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Melting Point     | 108-110°C (decomposes)                                                                                | <a href="#">[1]</a>                                         |
| Appearance        | White to yellow solid (inferred)                                                                      | <a href="#">[4]</a>                                         |
| Solubility        | Poorly soluble in water;<br>Soluble in organic solvents<br>such as alcohols and ethers<br>(inferred). | <a href="#">[5]</a>                                         |

## Structural Characteristics

The structure of **4-Bromo-2-(methylsulfonyl)benzaldehyde** incorporates three key functional groups that dictate its chemical behavior:

- Aldehyde Group (-CHO): A reactive site for nucleophilic addition and condensation reactions, allowing for the formation of a wide range of derivatives.
- Bromine Atom (-Br): A good leaving group in nucleophilic aromatic substitution and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[\[6\]](#) [\[7\]](#)
- Methylsulfonyl Group (-SO<sub>2</sub>CH<sub>3</sub>): A strongly electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution.[\[4\]](#) It also influences the regioselectivity of reactions.[\[4\]](#)

## Spectroscopic Profile (Predicted)

While specific spectroscopic data for **4-Bromo-2-(methylsulfonyl)benzaldehyde** is not readily available in the searched literature, a predicted profile can be inferred from the analysis of structurally related compounds.

| Technique                  | Predicted Features                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR         | <ul style="list-style-type: none"><li>- Aromatic Protons: Signals expected in the aromatic region (~7.5-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.</li><li>- Aldehyde Proton: A singlet peak expected at a downfield chemical shift (~9.5-10.5 ppm).</li><li>- Methyl Protons: A singlet peak for the methylsulfonyl group expected around 3.0-3.5 ppm.</li></ul>                                                                                                                                          |
| <sup>13</sup> C NMR        | <ul style="list-style-type: none"><li>- Carbonyl Carbon: A signal in the downfield region (~190 ppm).</li><li>- Aromatic Carbons: Signals in the range of ~120-145 ppm.</li><li>- Methyl Carbon: A signal for the methyl group around 40-45 ppm.</li></ul>                                                                                                                                                                                                                                                                                            |
| Infrared (IR) Spectroscopy | <ul style="list-style-type: none"><li>- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm<sup>-1</sup>.<sup>[8]</sup></li><li>- S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm<sup>-1</sup> (asymmetric) and 1160-1120 cm<sup>-1</sup> (symmetric).</li><li>- Aromatic C=C Stretches: Medium absorptions between 1440–1625 cm<sup>-1</sup>.<sup>[8]</sup></li><li>- C-H Stretch (Aldehyde): Two weak bands around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.<sup>[8]</sup></li></ul> |
| Mass Spectrometry (MS)     | <ul style="list-style-type: none"><li>- Molecular Ion Peak (M<sup>+</sup>): A characteristic pair of peaks of approximately equal intensity corresponding to the two major isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br).<sup>[4]</sup></li></ul>                                                                                                                                                                                                                                                                                         |

## Chemical Reactivity and Potential Applications

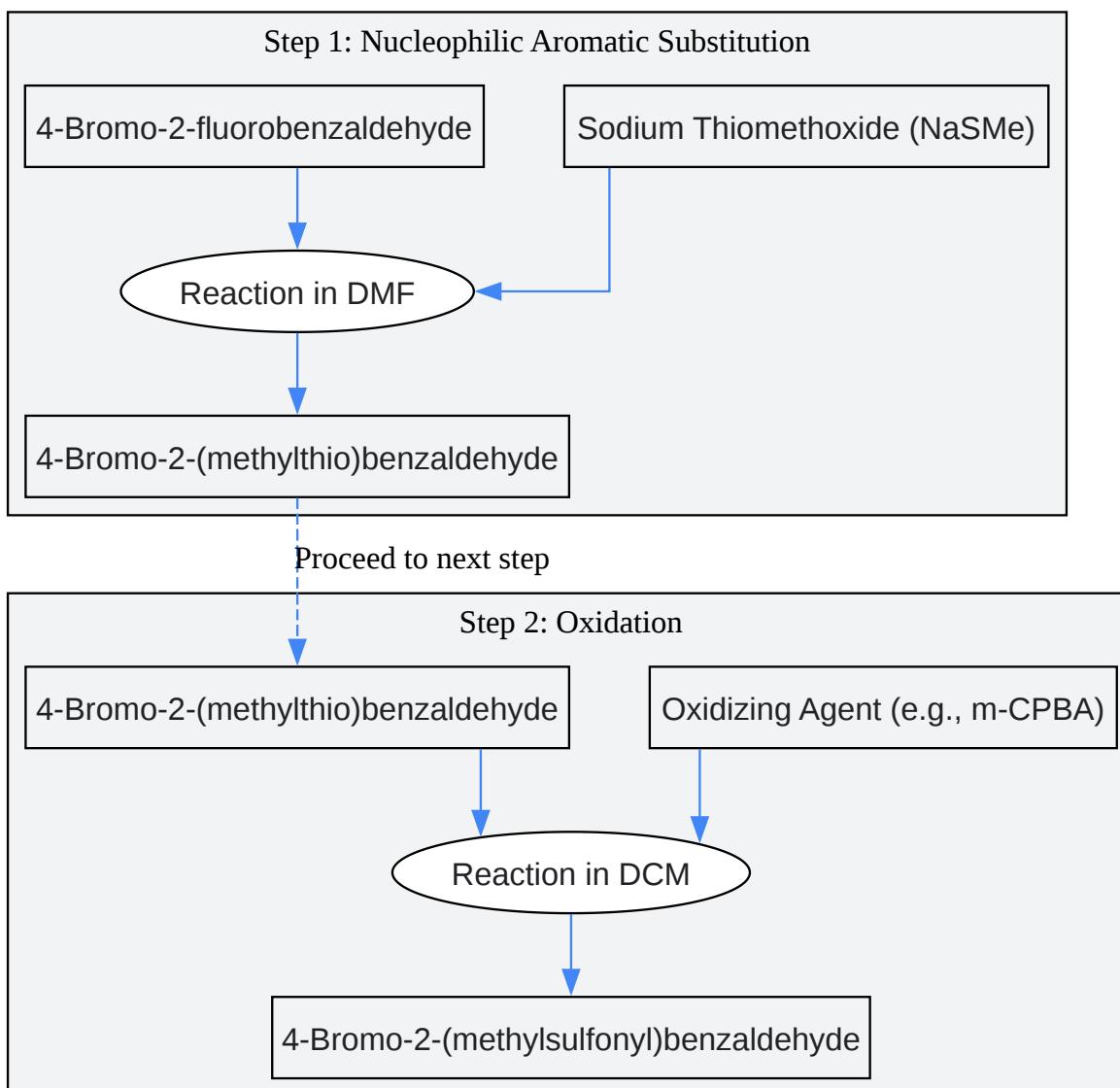
The unique combination of functional groups in **4-Bromo-2-(methylsulfonyl)benzaldehyde** makes it a versatile reagent in organic synthesis.

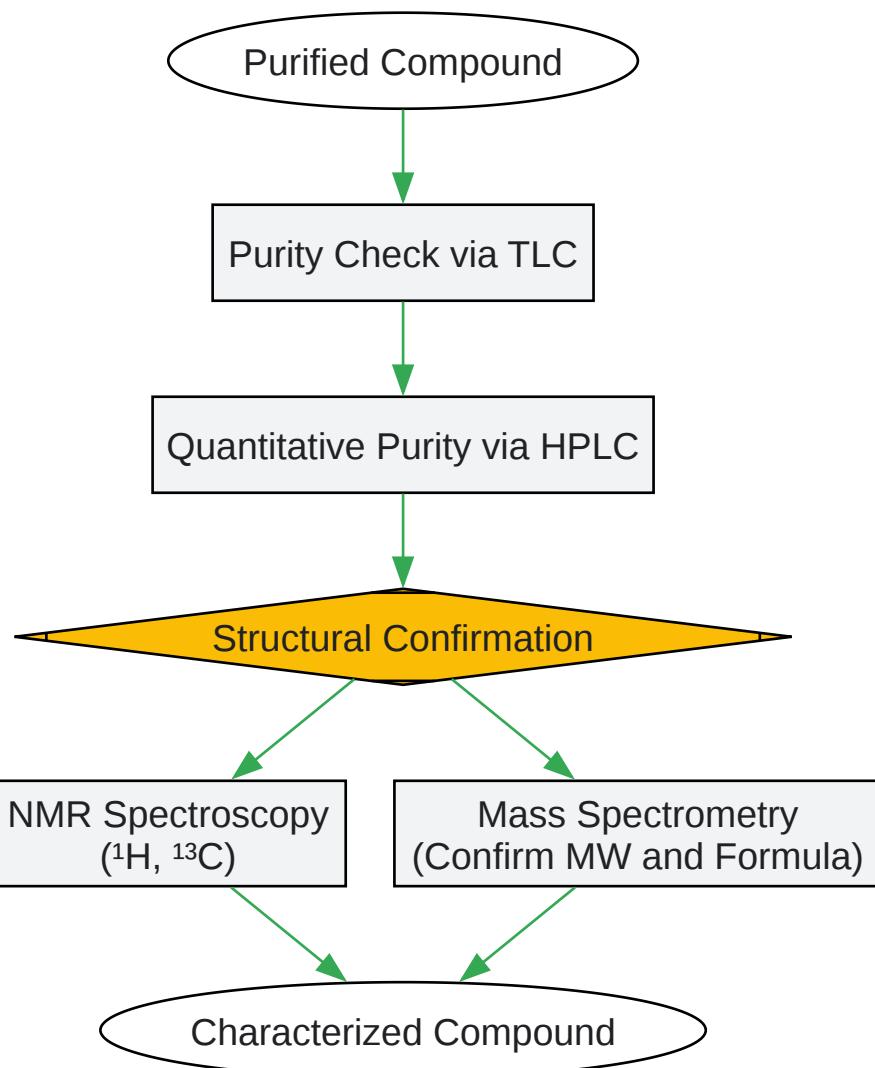
- Cross-Coupling Reactions: The bromo-substituent allows for participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-

carbon and carbon-heteroatom bonds.[9] Bromo-substituted benzaldehydes are generally more reactive in these reactions than their chloro-substituted counterparts.[9]

- Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality can react with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols and other valuable intermediates.
- Condensation Reactions: It can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazone, and related derivatives, some of which have shown biological activity.[6]
- Building Block for Bioactive Molecules: Substituted benzaldehydes are important precursors in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of a sulfonyl group and a bromine atom provides multiple points for diversification to create libraries of compounds for biological screening. Some bromo-substituted compounds have been investigated for their antibacterial, antifungal, and cytotoxic properties.[10]

## Experimental Protocols


The following sections detail proposed methodologies for the synthesis, purification, and analysis of **4-Bromo-2-(methylsulfonyl)benzaldehyde** based on established chemical principles and procedures for related compounds.


## Proposed Synthesis

A plausible synthetic route to **4-Bromo-2-(methylsulfonyl)benzaldehyde** involves the oxidation of the corresponding sulfide, which can be prepared from 4-bromo-2-fluorobenzaldehyde.

**Step 1: Synthesis of 4-Bromo-2-(methylthio)benzaldehyde** To a solution of 4-bromo-2-fluorobenzaldehyde in a suitable aprotic solvent like DMF or DMSO, sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Oxidation to **4-Bromo-2-(methylsulfonyl)benzaldehyde** The crude 4-bromo-2-(methylthio)benzaldehyde is dissolved in a suitable solvent such as dichloromethane or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, is added in a controlled manner, often at a reduced temperature to manage the exothermicity of the reaction. The reaction is monitored by TLC for the disappearance of the starting material and the formation of the sulfone. Upon completion, the reaction is worked up appropriately to remove the oxidant and byproducts, followed by extraction and purification.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. 4-BROMO-2-(METHYLSULFONYL)BENZALDEHYDE [chemicalbook.com]

- 4. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards\_Chemicalbook [chemicalbook.com]
- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-(methylsulfonyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271991#physical-and-chemical-properties-of-4-bromo-2-methylsulfonyl-benzaldehyde>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

